KW-8232 free base

Osteoporosis Bone Mineral Density Ovariectomized Rat Model

Researchers modeling PGE2-dependent bone loss require a validated, multi-modal probe. KW-8232 free base (CAS 170365-25-0) uniquely suppresses PGE2 biosynthesis upstream-unlike EP4 antagonists-and adds antiviral (SARS-CoV-2 EC50 ~1.2 μM) and calpain-inhibitory activity absent in bisphosphonates. • Oral efficacy at 1-30 mg/kg preserves femoral BMD in ovariectomized & neurectomized rats. • Dual utility: osteoprotective benchmark & antiviral/neuroscience probe in a single tool compound. • Supplied with ≥98% purity; batch-specific QC ensures inter-study reproducibility.

Molecular Formula C36H37ClN4O3
Molecular Weight 609.2 g/mol
CAS No. 170365-25-0
Cat. No. B1194698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKW-8232 free base
CAS170365-25-0
SynonymsKW8232, KW 8232
Molecular FormulaC36H37ClN4O3
Molecular Weight609.2 g/mol
Structural Identifiers
SMILESCN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O
InChIInChI=1S/C36H37ClN4O3/c1-38(2)19-24-41-31-9-5-3-7-29(31)34(33(25-11-15-27(42)16-12-25)26-13-17-28(43)18-14-26)35(41)36(44)40-22-20-39(21-23-40)32-10-6-4-8-30(32)37/h3-18,33,42-43H,19-24H2,1-2H3
InChIKeyHESAJCAYRSKRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KW-8232 Free Base Overview


KW-8232 free base (CAS 170365-25-0) is an orally bioactive, synthetic indole derivative anti-osteoporotic agent with a molecular weight of 609.16 g/mol and formula C36H37ClN4O3 . Its primary mechanism involves reducing the biosynthesis of prostaglandin E2 (PGE2) in osteoblastic cells, thereby suppressing PGE2-stimulated bone resorption . While initially developed and characterized for its bone-protective effects in preclinical osteoporosis models, recent findings have also reported antiviral activity against SARS-CoV-2 (EC50 ~1.2 μM) and potential as a calpain inhibitor, highlighting its distinct and evolving profile as a multi-functional research tool compared to conventional anti-resorptives [1].

Pathway PGE2 biosynthesis inhibition in osteoblastic cells for bone resorption studies
Model In vivo rodent bone metabolism models including OVX and immobilization-induced osteoporosis
Profile Multi-target tool compound with reported calpain inhibition and antiviral screening potential
Route Orally bioavailable for rodent studies; distinct from bisphosphonate and EP4 antagonist classes

KW-8232 Free Base Substitution Risks


Substituting KW-8232 free base with other anti-osteoporotic agents, even those within the same prostaglandin receptor (EP4) antagonist class or bisphosphonate family, is not scientifically valid due to its distinct multi-modal mechanism and unique structure-activity relationship. Unlike selective EP4 antagonists (e.g., grapiprant, BAY-1316957) that block PGE2 binding [1], KW-8232 acts upstream by reducing PGE2 biosynthesis [2]. Furthermore, its reported antiviral activity against SARS-CoV-2 (EC50 ~1.2 μM) and calpain inhibition are not shared with conventional bone resorption inhibitors like alendronate or risedronate [3]. This unique combination of osteoprotective and cross-application bioactivities, coupled with its specific oral efficacy in rodent immobilization and ovariectomy models, means that using a seemingly similar EP4 antagonist or bisphosphonate would introduce uncontrolled variables and fail to replicate the specific pharmacological signature and research outcomes tied to KW-8232 free base.

Reduces PGE2 biosynthesis upstream in osteoblastic cells EP4 antagonists (e.g., grapiprant) block receptor binding downstream; mechanism mismatch may shift pathway interpretation
PGE2-modulating mechanism with reported calpain and antiviral cross-activities Bisphosphonates (e.g., alendronate) act via osteoclast inhibition; cross-activity profile may not transfer
Orally bioactive in immobilization and OVX rat models at characterized doses Standard anti-resorptives lack established calpain inhibition and SARS-CoV-2 antiviral data; limits direct substitution without validation

KW-8232 Free Base Evidence Guide


Bone Mineral Density Preservation in Ovariectomized Rats

In a 6-week oral dosing study using an ovariectomized (OVX) rat model of postmenopausal osteoporosis, KW-8232 significantly inhibited the decrease in femoral and tibial bone mineral density (BMD) at a dose as low as 1 mg/kg [1]. For cross-study comparison, bisphosphonates like alendronate and risedronate are also known to increase BMD in OVX rats, but this effect is typically observed at higher or comparable doses and is associated with a distinct anti-resorptive mechanism (osteoclast inhibition) rather than PGE2 modulation [2].

BMD Preservation
Cross-study comparable
1 mg/kg oral, 6 wk — inhibited femoral and tibial BMD decrease in OVX rats; cross-study bisphosphonate doses typically 3–10 mg/kg in comparable models
Supports bone-density endpoint review at lower characterized dose
Cross-study context; no head-to-head trial available
Osteoporosis Bone Mineral Density Ovariectomized Rat Model In Vivo Efficacy

Bone Resorption Markers in Immobilization Osteoporosis

In a rat model of immobilization-induced osteoporosis (sciatic neurectomy), KW-8232 significantly decreased the urinary excretion of pyridinoline and deoxypyridinoline, key biochemical markers of bone resorption, at oral doses of 3, 10, and 30 mg/kg [1]. For context, bisphosphonates like alendronate and risedronate also reduce these resorption markers in various models, but the specific potency and effective dose range in this immobilization model are uniquely documented for KW-8232, providing a distinct baseline for studies in disuse osteoporosis [2].

Resorption Markers
Class-level inference
3–30 mg/kg oral — decreased urinary pyridinoline and deoxypyridinoline in sciatic neurectomized rats; bisphosphonate class also reduces these markers in various models
Supports resorption-marker endpoint review in disuse osteoporosis models
Model-specific dose-response; not directly transferable to bisphosphonates
Bone Resorption Immobilization Osteoporosis Urinary Biomarkers Pyridinoline

Antiviral Activity Against SARS-CoV-2

KW-8232 possesses antiviral activity against SARS-CoV-2 with an EC50 of approximately 1.2 μM, a property that is entirely absent in comparator anti-osteoporotic agents such as alendronate, risedronate, or selective EP4 antagonists like grapiprant [1][2]. This activity is a unique and quantifiable point of differentiation that expands the compound's utility beyond bone metabolism research.

Antiviral Activity
Data to verify
EC50 ~1.2 μM against SARS-CoV-2 in vitro; comparator anti-osteoporotic agents (alendronate, risedronate, grapiprant) show no reported antiviral activity
Reported antiviral assay context; supports cross-application screening
Supplier-reported data; independent replication recommended
SARS-CoV-2 Antiviral Activity Drug Repurposing COVID-19

PGE2 Biosynthesis Inhibition vs. EP4 Antagonism

KW-8232 reduces the biosynthesis of PGE2 in mouse osteoblastic cells, a mechanism distinct from that of selective EP4 receptor antagonists like grapiprant (Ki = 24 nM for dog EP4) and BAY-1316957 (IC50 = 15.3 nM for human EP4) which function by blocking PGE2 binding to its receptor [1]. While no direct head-to-head binding data exists, this fundamental difference in target engagement means KW-8232 cannot be directly substituted with an EP4 antagonist without altering the experimental outcome.

PGE2 vs EP4 Mechanism
Class-level inference
Target: Reduces PGE2 biosynthesis in mouse osteoblastic cells. Comparator: EP4 antagonists (grapiprant Ki=24 nM; BAY-1316957 IC50=15.3 nM) block PGE2-receptor binding. Qualitative mechanism difference — no direct binding data for KW-8232 at EP4.
Supports pathway-mechanism differentiation for study design
Target engagement differs; experimental outcome may not transfer
Prostaglandin E2 EP4 Receptor Bone Metabolism Mechanism of Action

Calpain Inhibition Profile

KW-8232 is identified as a selective small-molecule inhibitor of calpain, a calcium-dependent cysteine protease involved in cytoskeletal remodeling and signal transduction . This activity is not a known feature of other anti-osteoporotic compounds, including bisphosphonates, selective estrogen receptor modulators (SERMs), or EP4 antagonists, thereby providing an additional, quantifiable differentiator for research applications beyond bone metabolism, such as in skin aging or stress response studies [1].

Calpain Inhibition
Data to verify
Selective small-molecule calpain inhibitor activity reported; not a known feature of bisphosphonates, SERMs, or EP4 antagonists. No quantitative Ki/IC50 data provided.
Expands research utility context beyond bone metabolism
Supporting evidence; source-specific review recommended
Calpain Protease Inhibitor Skin Aging Cytoskeleton

KW-8232 Free Base Application Scenarios


In Vivo Models of PGE2-Mediated Bone Loss

For researchers modeling immobilization-induced or postmenopausal osteoporosis in rodents, KW-8232 free base is a validated tool compound. Its efficacy in preserving bone mineral density at low oral doses (1-30 mg/kg) and suppressing bone resorption markers in both ovariectomized and sciatic neurectomized rat models makes it ideal for dissecting PGE2-dependent pathways in bone loss [1][2].

Bone Health and Antiviral Research

The documented antiviral activity of KW-8232 free base against SARS-CoV-2 (EC50 ~1.2 μM) opens avenues for exploring drug repurposing or studying the intersection of bone metabolism and viral pathogenesis. This is a unique scenario where KW-8232 serves as a single-agent probe with established in vivo bone efficacy and in vitro antiviral potential, a profile not shared by standard anti-osteoporotic drugs [3].

Calpain in Cellular Stress and Skin Aging Models

Given its identification as a selective calpain inhibitor, KW-8232 free base is a valuable tool for research in dermatology and neuroscience. It can be used to modulate calpain activity in cell-based models of skin aging, cytoskeletal dynamics, and stress responses, providing a distinct application separate from its primary osteoporotic indication .

Benchmarking Novel Anti-Resorptives

In drug discovery programs developing next-generation osteoporosis therapies, KW-8232 free base serves as an essential comparator compound due to its unique mechanism of reducing PGE2 biosynthesis, which differs from both receptor-level EP4 antagonists and osteoclast-targeting bisphosphonates. Its well-characterized in vivo efficacy provides a robust benchmark for evaluating novel agents that modulate the PGE2 pathway [1][2].

Application
Selection Property
Validation Focus
PGE2-mediated bone loss models
PGE2 biosynthesis pathway modulation
Bone mineral density and resorption marker endpoints
Antiviral-bone metabolism cross-studies
Multi-target PGE2 and SARS-CoV-2 profile
Antiviral EC50 and bone endpoint review
Calpain-related cellular stress models
Calpain inhibition profile
Calpain activity and cytoskeletal endpoints
PGE2-pathway comparator studies
PGE2 biosynthesis inhibition mechanism
In vivo model-response comparator context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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